molecular formula C19H16ClN5O B2962259 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893920-55-3

6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2962259
CAS No.: 893920-55-3
M. Wt: 365.82
InChI Key: HGFYWVZUEDLDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused heterocyclic core (triazolo-pyrimidinone) with distinct substituents at positions 3 and 4. The 3-position is substituted with a 3,4-dimethylphenyl group, while the 6-position bears a (4-chlorophenyl)methyl moiety. The presence of electron-withdrawing (chlorine) and electron-donating (methyl) groups may influence its electronic properties, solubility, and binding interactions .

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-3-8-16(9-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFYWVZUEDLDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Fusion of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are fused together through a cyclization reaction, often involving the use of strong acids or bases as catalysts.

    Introduction of Substituents: The chlorophenylmethyl and dimethylphenyl groups are introduced through substitution reactions, typically involving the use of appropriate halogenated precursors and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, ultrasonic-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield dehalogenated or hydrogenated derivatives, and substitution may yield various substituted derivatives.

Scientific Research Applications

6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites and preventing substrate binding. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells. Additionally, the compound may interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Planarity and Conjugation: The triazolopyrimidinone core is highly planar in analogs like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl derivatives, with maximum deviations of 0.021 Å, indicating conjugation stabilization . This planarity is critical for π-π stacking interactions in biological targets.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl) : Enhance stability and binding to hydrophobic pockets. The 4-chlorophenyl group in the target compound may mimic analogous interactions observed in anticancer agents .
    • Methyl/methoxy groups : Increase lipophilicity (3,4-dimethylphenyl) or solubility (methoxy), impacting bioavailability .
  • Synthetic Routes: Many analogs are synthesized via nucleophilic substitution or cyclization reactions. For example, 5-(4-chlorophenoxy) derivatives are prepared using carbodiimide intermediates in CH₂Cl₂/CH₃CN with yields up to 92% .

Physicochemical and Pharmacological Comparisons

Melting Points and Solubility

  • The hydroxyphenyl analog () has a melting point of 184°C, while the 5-(4-chlorophenoxy) derivative melts at 459 K (~186°C), suggesting similar thermal stability for halogenated analogs .
  • Methoxy-substituted compounds (e.g., 3-(4-methoxyphenyl)) exhibit improved aqueous solubility due to polar oxygen atoms, whereas the target compound’s 3,4-dimethylphenyl group may reduce solubility .

Crystallographic and Spectroscopic Data

  • X-ray Diffraction: The triazolopyrimidinone core in analogs like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl derivatives adopts a coplanar conformation (dihedral angle < 1.1° with phenyl rings), stabilized by conjugation .
  • Spectroscopy : IR and NMR data for hydroxyphenyl analogs () confirm functional groups (e.g., C=O at 1680 cm⁻¹, OH at 3433 cm⁻¹), which are useful benchmarks for characterizing the target compound .

Biological Activity

The compound 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole family, known for its diverse biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on various studies.

Chemical Structure

The compound's structure is characterized by a triazolo-pyrimidine core substituted with chlorophenyl and dimethylphenyl groups. This unique configuration is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . In vitro tests have demonstrated significant antibacterial and antifungal activities against various pathogens:

  • Bacterial Strains : The compound showed effective inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.125 to 2.0 mg/mL .
  • Fungal Strains : It exhibited antifungal activity against Candida albicans and other fungal strains, suggesting potential applications in treating fungal infections .
PathogenActivity TypeMIC (mg/mL)
Staphylococcus aureusAntibacterial0.125 - 2.0
Escherichia coliAntibacterial0.125 - 2.0
Pseudomonas aeruginosaAntibacterial0.125 - 2.0
Candida albicansAntifungal0.125 - 2.0

Anticancer Activity

The compound has also been investigated for its anticancer properties . A study identified it as a promising candidate through screening against multicellular spheroids of cancer cells:

  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
  • Cell Lines Tested : It demonstrated efficacy against various cancer cell lines, including breast and colon cancer cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects :

  • In vitro Studies : These studies indicated that the compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
  • Potential Applications : This suggests its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial activity of various triazole derivatives, including our compound. The results indicated that it outperformed several known antibiotics in inhibiting bacterial growth .
  • Cancer Cell Line Screening : In a drug library screening for anticancer activity, the compound was identified as having significant cytotoxic effects on multiple cancer cell lines with low IC50 values .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

  • Methodology : Multi-step synthesis typically involves:

  • Cyclization : Formation of the triazole ring via precursor condensation under sulfur/nitrogen-rich conditions (e.g., using thiourea or hydrazine derivatives) .
  • Functionalization : Substituent introduction via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Optimization : Reaction conditions (temperature, solvent, catalyst) are critical. For example, palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl groups .
    • Validation : Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths, angles, and coplanarity of the triazolo-pyrimidinone core (e.g., deviations <0.02 Å indicate conjugation) .
  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (carbonyl at ~160 ppm), and IR (C=O stretch ~1700 cm⁻¹) .
  • Elemental analysis : Confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

  • Assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
  • Catalyst recycling : Use immobilized palladium catalysts to reduce costs .
  • Table : Yield optimization under varying conditions (example):
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF11072
PdCl₂THF8065
Pd/CToluene10058

Q. What computational methods validate electronic properties and reactivity?

  • Approaches :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO-LUMO gaps to predict charge transfer (e.g., HOMO localized on triazole ring) .
  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina .
    • Data Interpretation : Correlate computational results with experimental bioactivity (e.g., lower HOMO-LUMO gaps correlate with higher antimicrobial potency) .

Q. How are contradictions in biological activity data resolved across studies?

  • Troubleshooting :

  • Purity verification : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
  • Assay standardization : Compare protocols (e.g., incubation time, cell density) between studies .
  • Structural analogs : Test derivatives to identify substituents critical for activity (e.g., 4-chlorophenyl vs. 3,4-dimethylphenyl groups) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) .
  • Characterization : Combine X-ray crystallography with spectroscopic data to resolve stereochemical ambiguities .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.